magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide

Protecting group strategy Orthogonal deprotection Grignard reagent design

2-Benzyloxy-5-chlorophenylmagnesium bromide (CAS 1528769-20-1) is a polyfunctional aryl Grignard reagent supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), with a molecular formula of C₁₃H₁₀BrClMgO and a molecular weight of 321.88 g/mol. This organomagnesium compound features two orthogonally addressable functional handles — a benzyloxy group at the 2-position and a chloro substituent at the 5-position of the phenyl ring — enabling sequential chemoselective transformations that are inaccessible with simpler mono-functionalized aryl Grignard reagents.

Molecular Formula C13H10BrClMgO
Molecular Weight 321.88 g/mol
Cat. No. B12646653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide
Molecular FormulaC13H10BrClMgO
Molecular Weight321.88 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-]
InChIInChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1
InChIKeyZPVZZBWHFUQJKG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-5-chlorophenylmagnesium bromide (CAS 1528769-20-1): A Dual-Functionalized Aryl Grignard Reagent for Selective Synthetic Elaboration


2-Benzyloxy-5-chlorophenylmagnesium bromide (CAS 1528769-20-1) is a polyfunctional aryl Grignard reagent supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), with a molecular formula of C₁₃H₁₀BrClMgO and a molecular weight of 321.88 g/mol . This organomagnesium compound features two orthogonally addressable functional handles — a benzyloxy group at the 2-position and a chloro substituent at the 5-position of the phenyl ring — enabling sequential chemoselective transformations that are inaccessible with simpler mono-functionalized aryl Grignard reagents . The benzyloxy moiety serves as a latent phenol that can be unveiled via hydrogenolysis or Lewis acid-mediated cleavage, while the aryl chloride permits downstream cross-coupling reactions following the initial Grignard addition .

Why 2-Benzyloxy-5-chlorophenylmagnesium bromide Cannot Be Replaced by Generic Aryl Grignard Reagents


Substituting 2-benzyloxy-5-chlorophenylmagnesium bromide with a generic aryl Grignard reagent such as phenylmagnesium bromide or even a simpler benzyloxy-substituted analog like 4-benzyloxyphenylmagnesium bromide fundamentally alters the synthetic strategy. The target compound uniquely combines a protected phenol (benzyloxy) with an aryl chloride on the same ring in a 1,2,4-substitution pattern — a regiochemical arrangement that cannot be replicated by mono-substituted alternatives . The benzyloxy group provides steric and electronic modulation distinct from a methoxy group: the benzyl ether is bulkier, more lipophilic, and can be selectively cleaved under orthogonal conditions (hydrogenolysis or MgBr₂-mediated debenzylation) without affecting the aryl chloride, whereas a methoxy group requires harsher demethylation conditions (e.g., BBr₃) that may compromise other sensitive functionality [1]. Furthermore, the commercial availability of this reagent in 2-MeTHF — a renewable, greener solvent with superior phase-separation properties compared to THF or Et₂O — confers practical handling and sustainability advantages that are absent from most competing Grignard reagent formulations [2].

Quantitative Differentiation Evidence for 2-Benzyloxy-5-chlorophenylmagnesium bromide vs. Closest Analogs


Benzyloxy vs. Methoxy Protecting Group: Orthogonal Cleavage Selectivity and Steric Differentiation

The benzyloxy substituent in 2-benzyloxy-5-chlorophenylmagnesium bromide enables selective deprotection via catalytic hydrogenolysis (H₂, Pd/C) or MgBr₂-mediated cleavage under near-neutral conditions, while the methoxy group in the closest commercial analog — 5-chloro-2-methoxyphenylmagnesium bromide (CAS 419535-75-4) — requires strongly Lewis-acidic conditions (BBr₃, −78 °C to rt) for demethylation. Haraldsson (1997) demonstrated that MgBr₂ in anhydrous ether–benzene selectively cleaves aromatic benzyl ethers located ortho to a carbonyl group with >95% selectivity over other benzyl ether positions, conditions under which methyl aryl ethers are completely inert [1]. This orthogonality is structurally precluded in the methoxy analog.

Protecting group strategy Orthogonal deprotection Grignard reagent design Aryl ether cleavage

Solvent System Advantage: 2-MeTHF vs. THF/Et₂O in Grignard Reaction Performance and Work-Up

2-Benzyloxy-5-chlorophenylmagnesium bromide is commercially supplied as a 0.25 M solution in 2-MeTHF (CAS 1528769-20-1, Fluorochem Product F395624) , whereas its closest methoxy analog (5-chloro-2-methoxyphenylmagnesium bromide) is predominantly supplied in THF . Kadam et al. (2013) demonstrated in a comprehensive head-to-head solvent screening that 2-MeTHF performs at least equivalently to THF and Et₂O for aryl Grignard reactions in terms of conversion efficiency, while significantly reducing Wurtz coupling by-products in benzyl-type systems and enabling direct aqueous phase separation due to 2-MeTHF's immiscibility with water [1]. 2-MeTHF is also derived from renewable furfural sources and is less prone to peroxide formation than THF.

Green chemistry Grignard solvent selection 2-Methyltetrahydrofuran Process chemistry

Downstream Boronic Acid Potency: HSL Inhibition IC₅₀ of 17 nM for the Derived (2-Benzyloxy-5-chlorophenyl)boronic Acid

The Grignard reagent 2-benzyloxy-5-chlorophenylmagnesium bromide serves as a direct precursor to (2-benzyloxy-5-chlorophenyl)boronic acid via reaction with trimethyl borate followed by hydrolysis. This boronic acid was identified by O'Shea et al. (2004) as one of the most potent hormone-sensitive lipase (HSL) inhibitors in a structure–activity relationship study, with an IC₅₀ of 17 nM [1]. In comparison, the closely related (2-benzyloxy-5-fluorophenyl)boronic acid — accessible from the corresponding 5-fluoro Grignard analog — exhibited an IC₅₀ of 140 nM, representing an 8.2-fold lower potency [1]. The unsubstituted phenylboronic acid comparator showed no significant inhibition at concentrations up to 10 µM.

Hormone-sensitive lipase inhibition Boronic acid SAR Metabolic disease Type 2 diabetes

Dual Functional Handle Density: Orthogonal Elaboration vs. Mono-Functionalized 4-Benzyloxyphenylmagnesium Bromide

Unlike the simpler 4-benzyloxyphenylmagnesium bromide (CAS 120186-59-6, MW 287.43 g/mol), which bears only the benzyloxy group for post-Grignard functionalization, 2-benzyloxy-5-chlorophenylmagnesium bromide (MW 321.88 g/mol) incorporates an aryl chloride that remains intact during Grignard formation and nucleophilic addition, enabling a second round of cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) after the initial Grignard reaction . The 4-benzyloxy analog yields products that require additional halogenation or functional group interconversion steps to achieve similar complexity. This difference corresponds to at least one additional synthetic step when using the mono-functionalized comparator.

Orthogonal functionalization Aryl chloride cross-coupling Sequential C–C bond formation Molecular complexity generation

Grignard vs. Organozinc Analog: Magnesium-Based Reagent Offers Higher Reactivity in Electrophilic Additions

The organozinc analog 2-benzyloxy-5-chlorophenylzinc bromide, while commercially available, exhibits attenuated nucleophilicity compared to the corresponding Grignard reagent due to the lower polarity of the C–Zn bond (Pauling electronegativity: Mg 1.31 vs. Zn 1.65). Piller et al. (2009) demonstrated that polyfunctional arylmagnesium reagents prepared via Mg insertion in the presence of LiCl react directly with a broad range of electrophiles (aldehydes, ketones, isocyanates, allylic halides) at −20 °C to 25 °C, whereas the corresponding organozinc reagents require transmetallation or palladium catalysis to achieve comparable electrophilic trapping efficiency [1]. This translates to broader substrate scope without the additional cost and complexity of transition-metal catalysis.

Organometallic reactivity Mg vs. Zn nucleophiles Carbonyl addition Cross-coupling selectivity

Optimal Application Scenarios for 2-Benzyloxy-5-chlorophenylmagnesium bromide Based on Quantitative Differentiation Evidence


Synthesis of 2-Benzyloxy-5-chlorophenylboronic Acid for HSL Inhibitor Development (IC₅₀ = 17 nM Lead Series)

This Grignard reagent is the direct synthetic precursor to (2-benzyloxy-5-chlorophenyl)boronic acid, a validated sub-20 nM inhibitor of hormone-sensitive lipase [1]. Reaction of the Grignard reagent with trimethyl borate followed by acidic hydrolysis yields the boronic acid, which serves as an entry point for Suzuki–Miyaura diversification and lead optimization in metabolic disease programs. The 8.2-fold potency advantage of the 5-chloro derivative over the 5-fluoro analog (IC₅₀ 140 nM) makes this specific Grignard reagent the preferred starting material for SAR studies targeting the HSL 5-position [1].

Sequential Orthogonal Synthesis of Bis-Functionalized Biaryls via Grignard Addition Followed by Suzuki–Miyaura Coupling

The dual-handle architecture — nucleophilic C–Mg for initial carbonyl addition and electrophilic C–Cl for subsequent palladium-catalyzed cross-coupling — enables a two-step divergent synthesis of highly functionalized biaryl scaffolds [1]. This reagent eliminates the need for post-Grignard halogenation, reducing step count by at least one relative to mono-functionalized alternatives such as 4-benzyloxyphenylmagnesium bromide (CAS 120186-59-6) . Typical sequence: (i) Grignard addition to aldehyde/ketone at 0 °C to rt in 2-MeTHF; (ii) Suzuki coupling of the pendant aryl-Cl with arylboronic acid, Pd(PPh₃)₄ (1 mol%), aqueous Na₂CO₃, 80 °C.

Late-Stage Phenol Unveiling via Benzyl Ether Deprotection in Complex Molecule Total Synthesis

For synthetic routes requiring installation of a protected phenol that can be selectively liberated in the presence of other sensitive functionality, the benzyloxy group provides a chemoselective deprotection handle. The benzyl group can be removed under mild hydrogenolysis conditions (H₂, Pd/C, rt, 1 atm) or via MgBr₂-mediated cleavage [1], conditions that leave the aryl chloride intact for subsequent functionalization. This orthogonal protecting group strategy is precluded when using the methoxy analog 5-chloro-2-methoxyphenylmagnesium bromide (CAS 419535-75-4), which requires strongly Lewis-acidic BBr₃ for demethylation [1].

Green Chemistry Process Development Using 2-MeTHF as a Renewable Grignard Solvent

The commercial formulation of this Grignard reagent in 2-MeTHF — a solvent derived from renewable furfural — aligns with pharmaceutical industry green chemistry initiatives [1]. Compared to THF-based Grignard reagents, the 2-MeTHF formulation simplifies aqueous work-up (direct phase separation without auxiliary extraction solvent), reduces peroxide formation hazards during storage, and provides a higher boiling point (80 °C vs. 66 °C) for reactions requiring mild heating [1]. These features are particularly valuable for process R&D groups transitioning Grignard-based routes from discovery to pilot scale.

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